molecular formula C12H8N2O3 B13175740 5-(3-Nitrophenyl)pyridine-3-carbaldehyde

5-(3-Nitrophenyl)pyridine-3-carbaldehyde

Cat. No.: B13175740
M. Wt: 228.20 g/mol
InChI Key: XRUWAMHSDGBFQK-UHFFFAOYSA-N
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Description

5-(3-Nitrophenyl)pyridine-3-carbaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It features a pyridine ring substituted at the 3-position with a formyl group and at the 5-position with a 3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 5-(3-Nitrophenyl)pyridine-3-carbaldehyde typically begins with pyridine-3-carbaldehyde and 3-nitrobenzaldehyde.

    Reaction Conditions: A common synthetic route involves the condensation of pyridine-3-carbaldehyde with 3-nitrobenzaldehyde under basic conditions. This reaction can be catalyzed by bases such as sodium hydroxide or potassium carbonate.

    Purification: The product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods:

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-(3-Nitrophenyl)pyridine-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under acidic or basic conditions.

Major Products Formed:

    Oxidation: 5-(3-Nitrophenyl)pyridine-3-carboxylic acid.

    Reduction: 5-(3-Aminophenyl)pyridine-3-carbaldehyde.

    Substitution: Various imines or acetals, depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: 5-(3-Nitrophenyl)pyridine-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand the interaction of aromatic aldehydes with biological systems.

Industry:

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(3-Nitrophenyl)pyridine-3-carbaldehyde depends on its application. In biological systems, it may interact with enzymes or receptors through its aldehyde and nitro groups, forming covalent or non-covalent bonds. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    Pyridine-3-carbaldehyde: Lacks the nitro group, making it less reactive in certain types of chemical reactions.

    3-Nitrobenzaldehyde: Lacks the pyridine ring, which may reduce its ability to participate in certain types of coordination chemistry.

    5-(3-Aminophenyl)pyridine-3-carbaldehyde: The amino group makes it more reactive in nucleophilic substitution reactions compared to the nitro group.

Uniqueness:

5-(3-Nitrophenyl)pyridine-3-carbaldehyde is unique due to the presence of both a nitro group and a pyridine ring, which confer distinct chemical reactivity and potential for diverse applications in synthesis, catalysis, and biological studies.

Properties

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

5-(3-nitrophenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H8N2O3/c15-8-9-4-11(7-13-6-9)10-2-1-3-12(5-10)14(16)17/h1-8H

InChI Key

XRUWAMHSDGBFQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=CC(=C2)C=O

Origin of Product

United States

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